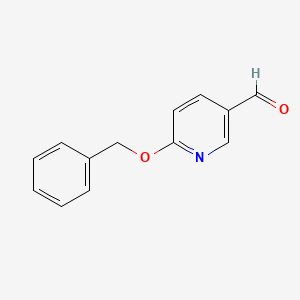

6-(Benzyloxy)nicotinaldehyde

Vue d'ensemble

Description

6-(Benzyloxy)nicotinaldehyde is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Heterocyclic Compound Synthesis: Nicotinaldehyde serves as a precursor in the synthesis of heterocyclic compounds, demonstrating synthetic potentiality through reactions with active halogen-containing reagents to afford thieno[2,3-b]pyridine derivatives with evaluated antiviral activities (Attaby et al., 2007).

- Crystal Structure Analysis: The reaction of benzohydrazide and nicotinaldehyde was explored to prepare compounds for crystal structure analysis, emphasizing the significance of intermolecular hydrogen bonding in stabilizing crystal structures (Wen et al., 2009).

- Antitubercular Scaffold Development: Research into novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide has shown promise in the development of anti-tubercular agents, highlighting the role of nicotinaldehyde derivatives in medicinal chemistry (Nimbalkar et al., 2018).

Materials Science and Coordination Chemistry

- Porous Frameworks Synthesis: Nicotinaldehyde derivatives have been utilized in the synthesis and stabilization of porous coordination frameworks, which are of interest for gas storage and separation applications (Wei et al., 2016).

- O-Benzylating Reagents: The development of O-benzylating reagents, such as TriBOT, derived from benzyl imidate structures, showcases the role of nicotinaldehyde derivatives in facilitating organic synthesis processes (Yamada et al., 2012).

Antimicrobial and Biological Activity

- Antimicrobial Compound Synthesis: Derivatives of nicotinaldehyde have been synthesized and evaluated for antimicrobial activities, contributing to the search for new antimicrobial agents (Patel & Shaikh, 2010).

Nonlinear Optical Materials

- Optical Material Design: The use of nicotinate and similar pyridine-based ligands in the synthesis of coordination networks has been explored for the rational design of nonlinear optical materials, highlighting the versatility of nicotinaldehyde derivatives in materials science (Evans & Lin, 2001).

Mécanisme D'action

Safety and Hazards

The safety data sheet for “6-(Benzyloxy)nicotinaldehyde” indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . The compound should be handled with appropriate personal protective equipment, and any accidental release measures should avoid dust formation and inhalation of mist, gas, or vapors .

Propriétés

IUPAC Name |

6-phenylmethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-6-7-13(14-8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTGUOBUBJNAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610775 | |

| Record name | 6-(Benzyloxy)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635712-99-1 | |

| Record name | 6-(Benzyloxy)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

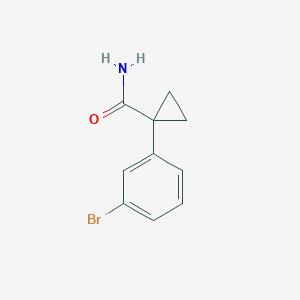

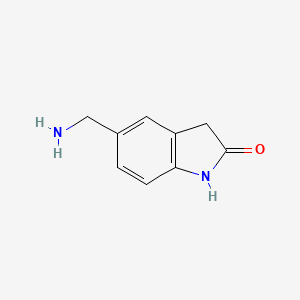

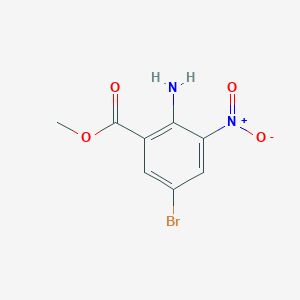

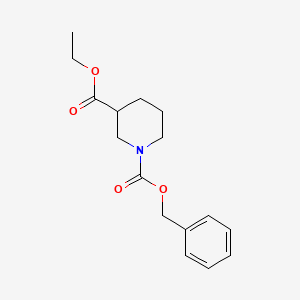

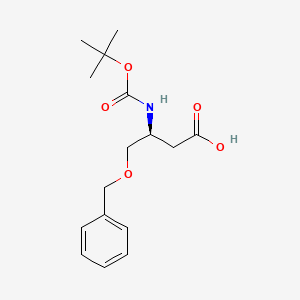

Synthesis routes and methods I

Procedure details

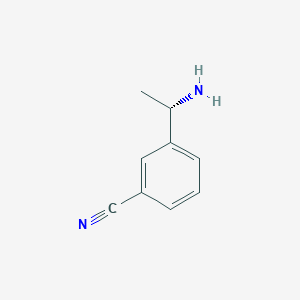

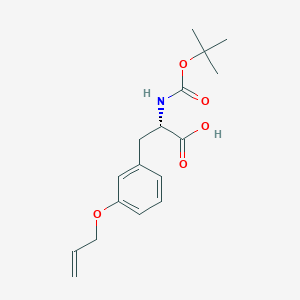

Synthesis routes and methods II

Procedure details

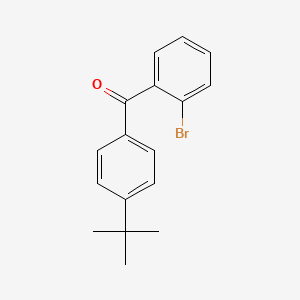

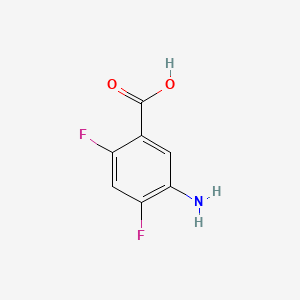

Synthesis routes and methods III

Procedure details

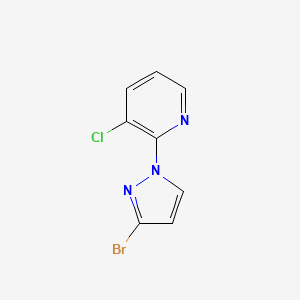

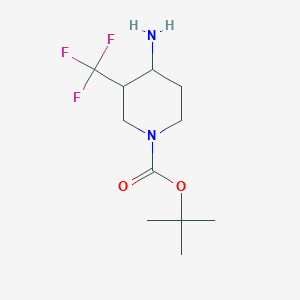

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1287132.png)

![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)